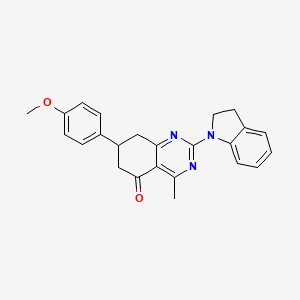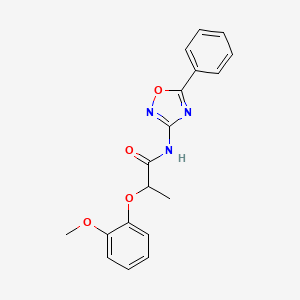![molecular formula C27H28N2O3 B11338215 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11338215.png)
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Indole Derivative Preparation: The indole derivative is synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acetylation: The coupled product is acetylated using acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development, targeting specific biological pathways or receptors.
Industry
In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-hydroxyphenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H28N2O3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C27H28N2O3/c1-18-7-6-10-26(19(18)2)32-17-27(30)29-15-23(20-11-13-21(31-3)14-12-20)24-16-28-25-9-5-4-8-22(24)25/h4-14,16,23,28H,15,17H2,1-3H3,(H,29,30) |
Clave InChI |
QSFXLHQKBSSLKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338155.png)
![4-(propan-2-yloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11338165.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338169.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11338174.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B11338175.png)
![{1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11338181.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338183.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide](/img/structure/B11338190.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338197.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11338201.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11338204.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11338209.png)
